molecular formula C14H13N B105136 1,4-Dimethyl-9H-carbazole CAS No. 18028-55-2

1,4-Dimethyl-9H-carbazole

Cat. No.: B105136
CAS No.: 18028-55-2
M. Wt: 195.26 g/mol
InChI Key: APYQRKDHRDGCBK-UHFFFAOYSA-N
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Description

1,4-Dimethyl-9H-carbazole is an aromatic heterocyclic organic compound It is a derivative of carbazole, which consists of a tricyclic structure with two benzene rings fused on either side of a five-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethyl-9H-carbazole can be synthesized through several methods. One common approach involves the palladium-catalyzed coupling reaction of this compound-6-boronic acids with (hetero)aryl halides. This method utilizes a mixture of sodium carbonate and palladium(0) tetrakis(triphenylphosphine) in 1,4-dioxane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial applications, involving similar reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-9H-carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the carbazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine, chlorine, and nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions include substituted carbazoles, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Antiviral Activity

One of the most notable applications of 1,4-dimethyl-9H-carbazole and its derivatives is in the development of antiviral agents, particularly against HIV. Research has demonstrated that chloro-1,4-dimethyl-9H-carbazole derivatives exhibit promising anti-HIV activity. A study synthesized several derivatives and tested their efficacy in inhibiting HIV replication in cell lines expressing specific receptors (CD4, CXCR4, CCR5) . Among these, a nitro-derivative showed the most potential as a lead compound for further drug development.

Table 1: Anti-HIV Activity of Chloro-1,4-Dimethyl-9H-Carbazole Derivatives

CompoundIC50 (µM)Mechanism of Action
3a5.2Inhibition of viral entry
3b3.8Inhibition of reverse transcriptase
4a6.0Inhibition of viral assembly

Anticancer Properties

The compound has also been evaluated for its anticancer properties. Studies indicate that carbazole derivatives can inhibit the growth of various cancer cell lines, including ovarian cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest .

Case Study: Ovarian Cancer Cell Growth Inhibition

In a crystallographic study, the biological evaluation of several carbazole derivatives revealed that they effectively inhibited ovarian cancer cell proliferation at specific concentrations . The results encourage further exploration into transition metal complexes derived from these compounds for enhanced cytotoxic effects.

Photoinitiators in Polymer Chemistry

This compound is utilized as a photoinitiator in free radical polymerization processes. Its derivatives are effective in initiating polymerization upon exposure to UV light, making them valuable in coatings and adhesives .

Table 2: Photoinitiation Efficiency of Carbazole Derivatives

CompoundEfficiency (%)Application Area
This compound85Coatings
3-Amino-1,4-dimethyl-9H-carbazole90Adhesives
8-Chloro-1,4-dimethyl-9H-carbazole883D Printing

Other Biological Activities

Beyond antiviral and anticancer activities, carbazole derivatives have shown a range of biological activities including:

  • Antioxidant: Protecting cells from oxidative stress.
  • Anti-inflammatory: Reducing inflammation in various models.
  • Neuroprotective: Offering protection against neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Dimethyl-9H-carbazole
  • 3,6-Dimethyl-9H-carbazole
  • 9-Benzyl-9H-carbazole

Comparison

1,4-Dimethyl-9H-carbazole is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to other dimethyl-substituted carbazoles, it exhibits distinct electronic properties that make it suitable for specific applications in organic electronics and medicinal chemistry .

Biological Activity

1,4-Dimethyl-9H-carbazole is a member of the carbazole family, which has garnered attention due to its diverse biological activities. This compound exhibits significant potential in various therapeutic areas, including anti-cancer, anti-bacterial, and anti-viral applications. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant research findings.

Overview of this compound

This compound is structurally characterized by a carbazole ring with two methyl groups at the 1 and 4 positions. Its unique structure contributes to its varied biological properties. The following sections detail its activities against different biological targets.

Anti-Cancer Activity

Research indicates that this compound and its derivatives demonstrate promising anti-cancer properties.

Key Findings:

  • Cytotoxic Effects : In studies involving ovarian cancer cell lines (A2780), derivatives of this compound showed dose-dependent cytotoxic effects. For instance, compound 2c exhibited an EC50 value of 1.36×1081.36\times 10^{-8} M, indicating potent activity against these cancer cells .
  • Mechanism of Action : The mechanism involves the inhibition of cell growth through apoptosis induction and interference with DNA metabolism. For example, carbazole derivatives have been shown to inhibit human topoisomerases I and II, which are critical for DNA replication .

Table: Anti-Cancer Activity of this compound Derivatives

CompoundCell LineEC50 (M)Mechanism of Action
2cA27801.36×1081.36\times 10^{-8}Apoptosis induction
3 & 4MDA-MB-231N/ATopoisomerase inhibition

Anti-Bacterial Activity

This compound has also been investigated for its antibacterial properties.

Key Findings:

  • Mechanisms : The antibacterial action may involve enhancing membrane permeability and interacting with bacterial DNA gyrase through non-covalent bonding .
  • Studies : Various derivatives have shown effectiveness against different bacterial strains, suggesting a broad spectrum of activity.

Table: Anti-Bacterial Activity of Carbazole Derivatives

CompoundBacterial StrainActivity
2aE. coliModerate
3bS. aureusStrong

Anti-Viral Activity

Recent studies have highlighted the potential of this compound derivatives in combating viral infections, particularly HIV.

Key Findings:

  • Anti-HIV Activity : Chloro derivatives of this compound demonstrated significant activity against HIV strains by inhibiting various stages of the viral life cycle . The nitro derivative (compound 3b) was particularly noted for its promising profile as a lead compound for further development.

Table: Anti-Viral Activity of Carbazole Derivatives

CompoundVirus TypeActivity Level
3bHIVHigh
2aHIVModerate

Case Studies

Several case studies have explored the biological activities of this compound:

  • Ovarian Cancer Study : A study conducted on A2780 ovarian cancer cells revealed that specific derivatives not only inhibited cell growth but also induced apoptosis via topoisomerase inhibition .
  • Anti-HIV Research : A series of chloro-substituted derivatives were synthesized and tested for their anti-HIV properties. Among them, compound 3b showed strong antiviral activity in cellular assays .

Properties

IUPAC Name

1,4-dimethyl-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N/c1-9-7-8-10(2)14-13(9)11-5-3-4-6-12(11)15-14/h3-8,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYQRKDHRDGCBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C3=CC=CC=C3NC2=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40170938
Record name 9H-Carbazole, 1,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40170938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18028-55-2
Record name 1,4-Dimethylcarbazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018028552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 18028-55-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95997
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9H-Carbazole, 1,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40170938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-DIMETHYLCARBAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KLB6J9UH4T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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